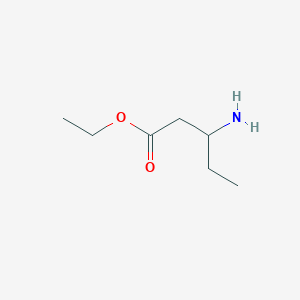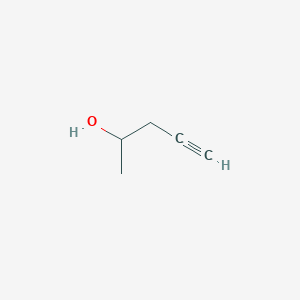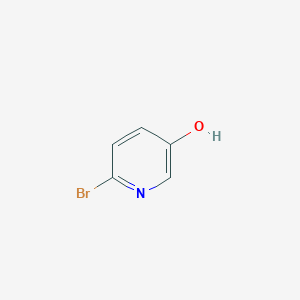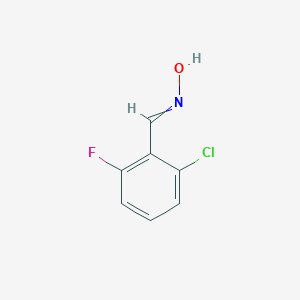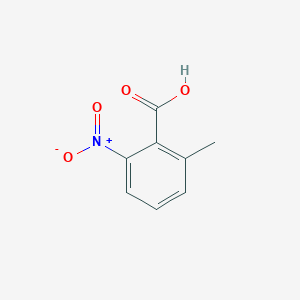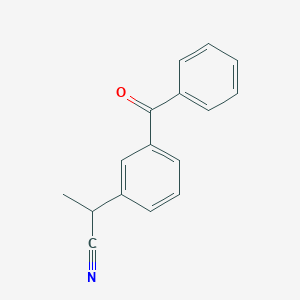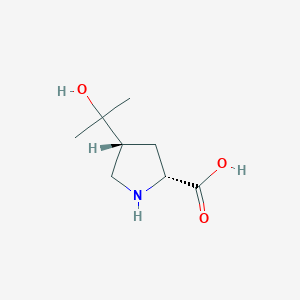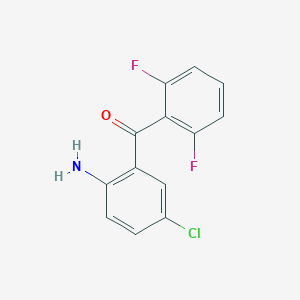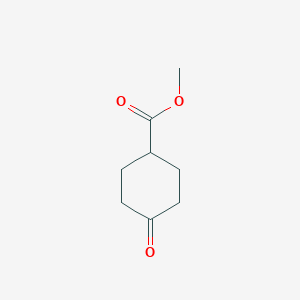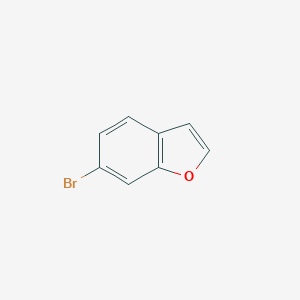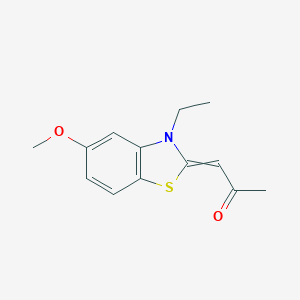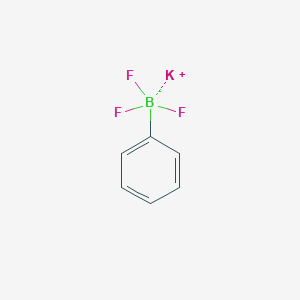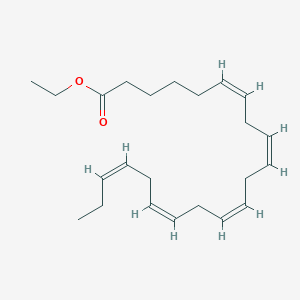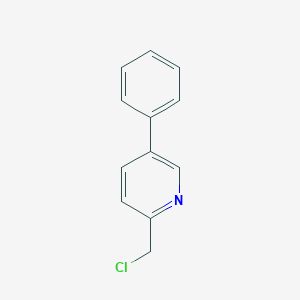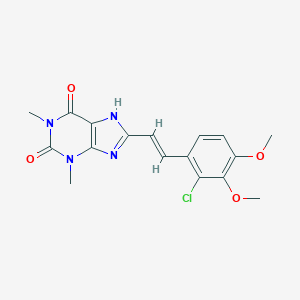
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline, also known as LUF6000, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a derivative of theophylline, a well-known bronchodilator, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Efectos Bioquímicos Y Fisiológicos
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to have various biochemical and physiological effects in different disease models. In cancer models, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation models, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease models, this compound has been shown to reduce oxidative stress and inflammation in the brain, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has several advantages for lab experiments. This compound is easy to synthesize and has high purity, which makes it suitable for in vitro and in vivo studies. Additionally, this compound has low toxicity and is well-tolerated in animal models. However, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has some limitations for lab experiments. This compound has poor solubility in water, which limits its use in aqueous solutions. Additionally, this compound has low bioavailability, which may limit its use in clinical studies.
Direcciones Futuras
There are several future directions for (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline research. One future direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, future studies should focus on elucidating the mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline and identifying its molecular targets. Finally, clinical studies should be conducted to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Heck reaction. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction has been the most commonly used method for the synthesis of this compound. This method involves the reaction of 2-chloro-3,4-dimethoxystyrylboronic acid with theophylline in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
155271-44-6 |
|---|---|
Nombre del producto |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline |
Fórmula molecular |
C17H17ClN4O4 |
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O4/c1-21-15-13(16(23)22(2)17(21)24)19-11(20-15)8-6-9-5-7-10(25-3)14(26-4)12(9)18/h5-8H,1-4H3,(H,19,20)/b8-6+ |
Clave InChI |
NRTDUBYEUVUYIX-SOFGYWHQSA-N |
SMILES isomérico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3-dimethyl-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



